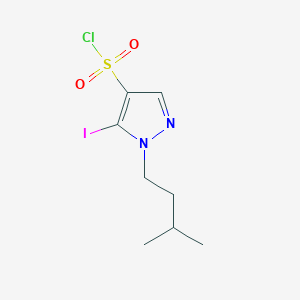

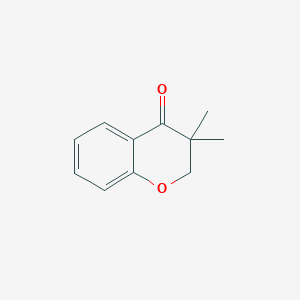

3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

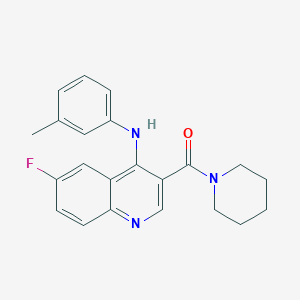

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación

Hydrogen Bonding and Complex Formation

Pyridine N-oxides, including compounds structurally related to 3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide, have been studied for their ability to form hydrogen-bonded complexes. For example, the study by Dega-Szafran et al. (1997) found that pyridine N-oxides can form crystalline complexes with pentachlorophenol, demonstrating the significance of hydrogen bonding in the formation of these complexes. This insight could be valuable for designing new materials and understanding molecular interactions in various chemical processes (Dega-Szafran et al., 1997).

Synthetic Routes and Chemical Reactivity

Another area of research involves exploring synthetic routes and reactivity of pyridine N-oxide derivatives. Klemm et al. (1985) explored synthetic routes to substituted thieno[3,2-b]pyridines from N-oxide, showcasing the versatility of N-oxides in organic synthesis and the potential for creating a wide range of chemically significant compounds (Klemm et al., 1985).

Photophysical and Electrochemical Properties

The study of photophysical and electrochemical properties of pyridine derivative compounds is essential for their application in materials science and electronics. For instance, the work by Wei et al. (2011) on rhenium carbonyl complexes incorporating pyrazolyl-pyridyl-based ligands demonstrated the potential of these compounds in light-emitting devices and sensors, thanks to their bright luminescence and electrochemiluminescence properties (Wei et al., 2011).

Catalytic and Oxidation Reactions

Research has also focused on the catalytic abilities of pyridine derivatives in oxidation reactions. The unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin, as studied by Ito et al. (2005), highlights the potential of these compounds in synthetic chemistry, specifically in the direct oxidative conversion of cyclic amines to amino acids, showcasing a novel C-N bond cleavage reaction (Ito et al., 2005).

Safety And Hazards

Propiedades

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1-oxidopyridin-1-ium-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S/c18-15-6-2-1-5-14(15)16-7-9-19(10-11-23-16)17(21)13-4-3-8-20(22)12-13/h1-6,8,12,16H,7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSSJUWBFNXRJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=C[N+](=CC=C3)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(Trifluoromethyl)pyridin-2-yl]thiomorpholine](/img/structure/B2690887.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2690891.png)

![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide](/img/structure/B2690892.png)

![5-(4-Methoxy-3-methylphenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2690893.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2690895.png)

![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2690897.png)